1H-吲哚-5-磺酸

描述

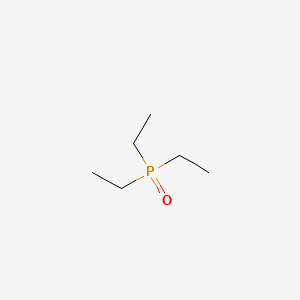

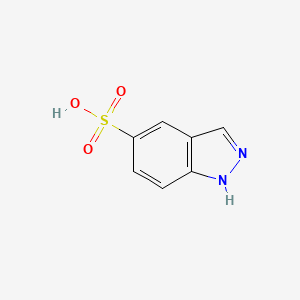

1H-indazole-5-sulfonic acid is a chemical compound with the empirical formula C7H6N2O3S . It is a colorless solid with strong acidity .

Synthesis Analysis

The synthesis of 1H-indazoles, including 1H-indazole-5-sulfonic acid, has been a topic of interest in recent years. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis

The molecular structure of 1H-indazole-5-sulfonic acid consists of a total of 22 bonds, including 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .Chemical Reactions Analysis

The development of efficient and sustainable C–N bond-forming reactions to N-heterocyclic frameworks has been a long-standing interest in organic synthesis. An electrochemical radical Csp2–H/N–H cyclization of arylhydrazones to 1H-indazoles has been developed .Physical And Chemical Properties Analysis

1H-indazole-5-sulfonic acid is a colorless solid with strong acidity . It can dissolve in water and most organic solvents .科学研究应用

高效合成技术

铜催化的交叉偶联/环化

已经开发出一种利用铜催化的串联反应的新方法来高效合成 1H-吲哚。该过程包括乌尔曼型反应,然后是 N-N 键的形成,允许在温和条件下将芳基胺、烷基胺和磺酰胺与 2-溴芳基肟乙酸酯偶联,得到各种 1H-吲哚,产率良好到极好 (唐等人,2014).

无金属合成

已经描述了一种高效、实用且无金属的 1H-吲哚合成方法,该方法利用邻氨基苯肟中肟的选择性活化。该方法温和,并提供了极好的 1H-吲哚产率,与传统合成方法相比具有显着优势 (Counceller 等人,2008).

生物活性和材料应用

生物活性的评估

已经合成了一些新的 1,2,3-三唑衍生物,并评估了它们的抗菌和自由基清除活性。其中,某些化合物表现出有效的活性,表明在药理学和材料科学中具有潜在的应用 (斯里拉马等人,2020).

磺酰化吲哚的电合成

已经报道了一种无过渡金属和外部氧化剂的电化学方法,用于生物多样性 2H-吲哚的 C3-H 磺酰化。该方法允许合成高产率的磺酰化吲哚衍生物,展示了其在新型材料和药物开发中的潜力 (马汉蒂等人,2020).

作用机制

Target of Action

Indazole-containing compounds are known to have a wide variety of medicinal applications, including acting as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The planarity of the heterocyclic ring, various side chain substitutions of different lengths, and positional functionalization can lead to a variety of derivatives by the indazole moiety .

Biochemical Pathways

Indazole derivatives are known to have diverse biological activities, which suggests they may interact with multiple biochemical pathways .

Result of Action

Indazole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

安全和危害

未来方向

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities; hence, they have gained considerable attention in the field of medicinal chemistry . The development of efficient and sustainable synthetic approaches to indazoles, including 1H-indazole-5-sulfonic acid, will continue to be a focus of research .

属性

IUPAC Name |

1H-indazole-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S/c10-13(11,12)6-1-2-7-5(3-6)4-8-9-7/h1-4H,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWSQZWVKUTEEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332650 | |

| Record name | 1H-indazole-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98550-01-7 | |

| Record name | 1H-indazole-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。